DBCO-PEG12-NHS ester

Description

BenchChem offers high-quality DBCO-PEG12-NHS ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DBCO-PEG12-NHS ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

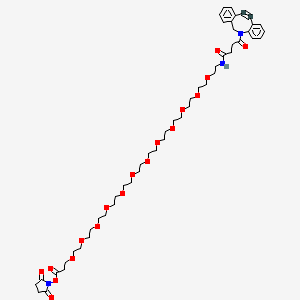

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H71N3O18/c54-46(11-12-47(55)52-41-44-7-2-1-5-42(44)9-10-43-6-3-4-8-45(43)52)51-16-18-60-20-22-62-24-26-64-28-30-66-32-34-68-36-38-70-40-39-69-37-35-67-33-31-65-29-27-63-25-23-61-21-19-59-17-15-50(58)71-53-48(56)13-14-49(53)57/h1-8H,11-41H2,(H,51,54) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFUFPIOHTWMNMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H71N3O18 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1002.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Reactivity of DBCO-PEG12-NHS Ester with Primary Amines

This guide provides a comprehensive overview of the reaction between DBCO-PEG12-NHS ester and primary amines, a cornerstone of modern bioconjugation and drug development. It is intended for researchers, scientists, and professionals in the field who require a detailed understanding of the reaction's kinetics, optimal conditions, and practical applications.

Introduction to DBCO-PEG12-NHS Ester

DBCO-PEG12-NHS ester is a heterobifunctional crosslinker that contains a dibenzocyclooctyne (DBCO) group and an N-hydroxysuccinimide (NHS) ester. The DBCO moiety allows for copper-free click chemistry reactions with azide-containing molecules, while the NHS ester provides a reactive handle for covalent modification of primary amines, such as those found on the side chain of lysine residues in proteins or at the N-terminus of polypeptides. The polyethylene glycol (PEG) spacer, in this case with 12 ethylene glycol units, enhances the solubility of the reagent and the resulting conjugate in aqueous buffers, reduces steric hindrance, and can minimize immunogenicity.

Reaction Mechanism

The core reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide. This acylation reaction is highly efficient and specific for primary amines at physiological pH.

Quantitative Data on Reaction Parameters

The efficiency of the labeling reaction is influenced by several factors, including pH, temperature, and the molar ratio of reactants. The following tables summarize key quantitative data for the reaction of NHS esters with primary amines.

Table 1: pH Dependence of NHS Ester Reaction with Primary Amines

| pH | Relative Reaction Rate with Primary Amine | Hydrolysis Half-life of NHS Ester |

| 6.0 | Low | Several hours |

| 7.0 | Moderate | ~1-2 hours |

| 7.4 | High | 30-60 minutes |

| 8.0 | Very High | ~10-20 minutes |

| 8.5 | Maximum | <10 minutes |

Data compiled from typical NHS ester reactivity profiles. Actual rates and half-lives can vary depending on the specific molecule, buffer composition, and temperature.

Table 2: Recommended Reaction Conditions for Optimal Labeling

| Parameter | Recommended Range | Notes |

| pH | 7.2 - 8.5 | A compromise between maximizing the reaction with the amine and minimizing the hydrolysis of the NHS ester. The optimal pH is often application-dependent. |

| Temperature | 4°C to Room Temperature (25°C) | Lower temperatures can be used to slow down the hydrolysis of the NHS ester, allowing for longer reaction times if necessary. |

| Molar Ratio (Reagent:Protein) | 5:1 to 20:1 | The optimal ratio depends on the number of accessible primary amines on the target molecule and the desired degree of labeling. Empirical testing is recommended. |

| Reaction Time | 30 minutes to 2 hours | Shorter reaction times at higher pH and reactant concentrations. Longer incubation may be required at lower temperatures or with less reactive amines. |

| Buffer Composition | Phosphate-buffered saline (PBS) or similar | Amine-free buffers are essential to prevent competition with the target molecule. Buffers containing primary amines, such as Tris, are incompatible with the reaction. |

Experimental Protocol: Labeling a Protein with DBCO-PEG12-NHS Ester

This protocol provides a general procedure for labeling a protein with DBCO-PEG12-NHS ester. Optimization may be required for specific proteins and applications.

Materials:

-

Protein of interest containing primary amines (e.g., antibody, enzyme)

-

DBCO-PEG12-NHS ester

-

Amine-free buffer (e.g., 1X PBS, pH 7.4)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Prepare the Protein Solution: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of any primary amine-containing substances.

-

Prepare the DBCO-PEG12-NHS Ester Stock Solution: Immediately before use, dissolve the DBCO-PEG12-NHS ester in a small amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10 mM).

-

Reaction Incubation:

-

Add the desired molar excess of the DBCO-PEG12-NHS ester stock solution to the protein solution.

-

Gently mix the reaction mixture and incubate at room temperature for 30 minutes to 1 hour, or at 4°C for 2-4 hours.

-

-

Purification:

-

Remove the excess, unreacted DBCO-PEG12-NHS ester and the NHS by-product using a desalting column or by dialysis against the amine-free buffer.

-

-

Characterization:

-

Determine the degree of labeling (DOL), which is the average number of DBCO molecules per protein, using methods such as UV-Vis spectroscopy or mass spectrometry.

-

The DBCO group has a characteristic UV absorbance at approximately 309 nm.

-

Visualization of Experimental Workflow and Logical Relationships

The following diagrams illustrate the key processes involved in utilizing DBCO-PEG12-NHS ester for bioconjugation.

Caption: Workflow for protein modification and subsequent click chemistry.

Caption: Reaction pathways for DBCO-PEG12-NHS ester.

Factors Influencing Reactivity and Potential Side Reactions

-

pH: As indicated in Table 1, higher pH increases the rate of reaction with primary amines but also accelerates the hydrolysis of the NHS ester. The optimal pH is a trade-off between these two competing reactions.

-

Steric Hindrance: The accessibility of the primary amine on the target molecule can significantly impact the reaction efficiency. Bulky neighboring groups may hinder the approach of the NHS ester.

-

Hydrolysis: The primary competing reaction is the hydrolysis of the NHS ester, which results in an unreactive carboxylic acid. This can be minimized by using fresh, anhydrous solvents for stock solutions and by controlling the reaction time and temperature.

-

Other Nucleophiles: While NHS esters are highly reactive towards primary amines, they can also react with other nucleophiles, such as thiols, although at a much slower rate. The presence of high concentrations of other nucleophiles in the reaction mixture should be considered.

Conclusion

DBCO-PEG12-NHS ester is a powerful and versatile reagent for the modification of primary amines. A thorough understanding of its reactivity, including the influence of pH, temperature, and stoichiometry, is crucial for achieving high-efficiency bioconjugation. By carefully controlling the reaction conditions and being mindful of potential side reactions, researchers can effectively utilize this crosslinker for a wide range of applications in drug development, diagnostics, and fundamental research. The subsequent copper-free click chemistry reaction with azide-modified molecules provides a robust and orthogonal strategy for creating complex biomolecular constructs.

The Pivotal Role of the PEG12 Linker in Advancing Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern therapeutics, bioconjugation has emerged as a cornerstone technology, enabling the creation of highly targeted and effective drugs such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Central to the design and performance of these complex biomolecules is the linker, a critical component that connects the targeting moiety to the payload. Among the diverse array of linkers, polyethylene glycol (PEG) linkers, and specifically the 12-unit PEG (PEG12) linker, have garnered significant attention for their ability to impart favorable physicochemical and pharmacological properties to bioconjugates. This technical guide provides a comprehensive overview of the role of the PEG12 linker in bioconjugation, summarizing key quantitative data, detailing experimental protocols, and visualizing essential workflows.

Core Properties and Advantages of PEG12 Linkers

Polyethylene glycol is a hydrophilic, biocompatible, and non-immunogenic polymer composed of repeating ethylene oxide units.[1][] A discrete PEG linker, such as PEG12, consists of a precise number of these units, ensuring homogeneity and batch-to-batch consistency in the final bioconjugate.[3] The incorporation of a PEG12 linker offers a multitude of advantages that address common challenges in bioconjugate development:

-

Enhanced Solubility and Reduced Aggregation: Many potent cytotoxic payloads used in ADCs are hydrophobic, leading to a propensity for aggregation, which can compromise efficacy and safety.[4][5] The hydrophilic nature of the PEG12 linker acts as a solubilizing agent, mitigating aggregation and improving the overall solubility of the bioconjugate in aqueous environments. This is particularly crucial when aiming for higher drug-to-antibody ratios (DARs).

-

Improved Pharmacokinetics: The PEG12 linker increases the hydrodynamic radius of the bioconjugate, which can lead to reduced renal clearance and a prolonged plasma half-life. This extended circulation time allows for greater accumulation of the therapeutic at the target site, potentially enhancing its efficacy.

-

Reduced Immunogenicity: The flexible PEG12 chain can create a "shielding" effect, masking the payload and potentially immunogenic epitopes on the protein surface from the immune system. This can lead to a reduced risk of an immune response against the bioconjugate.

-

Flexible Spacer: The PEG12 linker provides a flexible and defined spacer between the targeting molecule and the payload. This spatial separation can minimize steric hindrance, ensuring that the binding affinity of the antibody or targeting ligand is not compromised by the attached payload.

Quantitative Impact of PEG12 Linker Length on Bioconjugate Properties

The length of the PEG linker is a critical parameter that can be fine-tuned to optimize the performance of a bioconjugate. The following tables summarize quantitative data from various studies, comparing the effects of different PEG linker lengths, including PEG12, on key bioconjugate parameters.

Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance

| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated | Reference Molecule |

| No PEG | ~8.5 | 1.0 | Non-binding IgG-MMAE |

| PEG2 | ~7.0 | 0.82 | Non-binding IgG-MMAE |

| PEG4 | ~5.5 | 0.65 | Non-binding IgG-MMAE |

| PEG8 | ~2.5 | 0.29 | Non-binding IgG-MMAE |

| PEG12 | ~2.5 | 0.29 | Non-binding IgG-MMAE |

| PEG24 | ~2.5 | 0.29 | Non-binding IgG-MMAE |

| Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8. |

Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity and In Vivo Efficacy of ADCs

| PEG Linker Length | In Vitro Cytotoxicity (IC50) | In Vivo Efficacy (Tumor Growth Inhibition) | Reference |

| PEG2 | Lower (More Potent) | Good | |

| PEG4 | Lower (More Potent) | Good | |

| PEG8 | Slightly Higher | Significantly Increased | |

| PEG12 | Variable | Significantly Increased | **** |

| PEG24 | Higher (Less Potent) | Significantly Increased | |

| PEG4K | Reduced (4.5-fold) | Improved | |

| PEG10K | Reduced (22-fold) | Most Ideal | |

| This table illustrates a general trend where longer PEG chains may lead to a decrease in in vitro cytotoxicity but often result in enhanced in vivo anti-tumor efficacy due to improved pharmacokinetics. |

Table 3: Comparison of Linear vs. Pendant PEG12 Linkers on ADC Pharmacokinetics

| Linker Configuration | ADC Clearance Rate | In Vivo Stability | Reference |

| Linear PEG24 | Faster | Good | |

| Pendant (2 x PEG12) | Slower | Improved | **** |

| A study on amide-coupled ADCs demonstrated that a pendant configuration with two 12-unit PEG chains resulted in slower clearance rates and improved stability compared to a conventional linear 24-unit PEG oligomer. |

Key Applications of PEG12 Linkers

The versatile properties of PEG12 linkers have led to their widespread use in various bioconjugation applications:

-

Antibody-Drug Conjugates (ADCs): PEG12 linkers are frequently incorporated into the design of ADCs to improve their solubility, stability, and pharmacokinetic profile. They can be part of both cleavable and non-cleavable linker systems, connecting the antibody to a potent cytotoxic drug for targeted cancer therapy.

-

PROTACs: In the development of PROTACs, which induce the degradation of target proteins, PEG12 linkers serve as the spacer connecting the ligand that binds to the target protein and the ligand that recruits an E3 ubiquitin ligase. The length and flexibility of the PEG12 linker are crucial for optimal ternary complex formation and subsequent protein degradation.

-

Peptide and Protein Modification: PEGylation with PEG12 linkers is used to enhance the therapeutic properties of peptides and proteins by increasing their half-life, reducing immunogenicity, and improving their stability.

-

Nucleic Acid Delivery: PEG12 linkers are utilized in the development of delivery systems for oligonucleotides, such as siRNA, to improve their stability and cellular uptake.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful development and characterization of bioconjugates incorporating PEG12 linkers.

Synthesis of a Heterobifunctional Maleimide-PEG12-NHS Ester Linker

This protocol describes a general approach for the synthesis of a commonly used heterobifunctional PEG12 linker.

Caption: A three-step synthesis of a heterobifunctional PEG12 linker.

Protocol:

-

Synthesis of mPEG-Maleamic Acid: Dissolve H2N-PEG12-COOH in an appropriate solvent such as dimethylacetamide (DMAC). Add maleic anhydride (typically in molar excess) to the solution. Heat the reaction mixture (e.g., at 80°C) and stir until the reaction is complete, which can be monitored by techniques like NMR or LC-MS.

-

Synthesis of mPEG-Maleimide: Dissolve the resulting mPEG-maleamic acid in a mixture of dichloromethane and dimethylformamide (DMF). At 0°C, add diisopropylethylamine (DIEA) and pentafluorophenyl trifluoroacetate. Stir the reaction at an elevated temperature (e.g., 55°C) for several hours. Purify the product, for example, by precipitation with ethyl ether.

-

Synthesis of Maleimide-PEG12-NHS Ester: Dissolve the mPEG-maleimide in a suitable solvent. Add N-Hydroxysuccinimide (NHS) and a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC). Stir the reaction at room temperature until completion. The final product, Maleimide-PEG12-NHS ester, can be purified by chromatography.

Conjugation of a Maleimide-PEG12-Drug to an Antibody

This protocol outlines the steps for conjugating a drug, functionalized with a maleimide-PEG12 linker, to the thiol groups of a reduced antibody.

Caption: Workflow for the conjugation of a PEG12-linked drug to an antibody.

Protocol:

-

Antibody Reduction: Dissolve the antibody in a suitable conjugation buffer (e.g., PBS, pH 7.2-7.5). To expose the reactive sulfhydryl groups, add a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP) in a 10-20 fold molar excess. Incubate the mixture at 37°C for 1-2 hours.

-

Conjugation Reaction: Prepare a stock solution of the Maleimide-PEG12-Drug in a compatible solvent like DMSO. Add the drug-linker solution to the reduced antibody solution. A 10-20 fold molar excess of the maleimide-PEG linker is often used. The reaction mixture is typically stirred at room temperature for 2-4 hours or overnight at 4°C.

-

Purification: The resulting ADC is purified to remove any unreacted drug-linker and potential aggregates. Size-exclusion chromatography (SEC) is a commonly used method for this purpose.

Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful technique to determine the DAR and assess the heterogeneity of an ADC preparation. The principle is that the hydrophobicity of the ADC increases with the number of conjugated drug-linker moieties.

Caption: A typical workflow for determining the DAR of an ADC using HIC.

Protocol:

-

Sample Preparation: The purified ADC sample is diluted in the HIC mobile phase A.

-

Chromatography:

-

Column: A suitable HIC column (e.g., TSKgel Butyl-NPR).

-

Mobile Phase A (High Salt): e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0.

-

Mobile Phase B (Low Salt): e.g., 20 mM sodium phosphate, pH 7.0.

-

Gradient: A linear gradient from 100% Buffer A to 100% Buffer B over a defined period (e.g., 20-30 minutes).

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection: UV absorbance at 280 nm.

-

-

Data Analysis: The resulting chromatogram will show a series of peaks, with the unconjugated antibody (DAR 0) eluting first, followed by species with increasing DAR values (DAR 2, DAR 4, etc.). The area of each peak is integrated, and the average DAR is calculated using a weighted average formula.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to determine the potency of the ADC in killing target cancer cells.

Caption: A standard workflow for assessing the in vitro cytotoxicity of an ADC.

Protocol:

-

Cell Seeding: Seed the target cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the ADC in cell culture medium and add them to the wells. Include untreated cells as a negative control.

-

Incubation: Incubate the plate for a duration sufficient to allow for ADC internalization and payload-induced cell death (typically 72-120 hours).

-

MTT Assay:

-

Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add a solubilizing agent (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

-

-

Data Analysis: Read the absorbance at 570 nm using a microplate reader. Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Conclusion

The PEG12 linker plays a multifaceted and crucial role in the design and optimization of bioconjugates. Its ability to enhance solubility, reduce aggregation, prolong circulation half-life, and provide a flexible spacer makes it an invaluable tool for researchers and drug developers. The quantitative data clearly demonstrates that while there is a trade-off between in vitro potency and in vivo efficacy with increasing PEG length, a medium-length linker like PEG12 often represents an optimal balance. Furthermore, the architecture of the PEG linker, such as a pendant configuration of two PEG12 chains, can offer superior pharmacokinetic properties compared to a linear equivalent. The detailed experimental protocols provided in this guide offer a practical framework for the synthesis, purification, and characterization of bioconjugates incorporating PEG12 linkers, enabling the rational design of next-generation targeted therapeutics with improved efficacy and safety profiles. As the field of bioconjugation continues to evolve, the strategic implementation of well-defined linkers like PEG12 will undoubtedly remain a key determinant of success.

References

A Technical Guide to the Solubility and Stability of DBCO-PEG12-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

DBCO-PEG12-NHS ester is a heterobifunctional, PEGylated crosslinker integral to advanced bioconjugation techniques. Its architecture comprises three key components: a Dibenzocyclooctyne (DBCO) group for copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC); a hydrophilic 12-unit polyethylene glycol (PEG12) spacer; and an N-hydroxysuccinimide (NHS) ester for efficient covalent bonding with primary amines.[1][2] This combination enables the precise, orthogonal labeling of biomolecules, making it a valuable tool in the development of antibody-drug conjugates (ADCs), PROTACs, and functionalized nanoparticles.[1][3]

Understanding the solubility and stability of this reagent is paramount for achieving reproducible, high-yield conjugation results. This guide provides an in-depth overview of its chemical properties, handling protocols, and stability considerations.

Molecular Structure and Functional Components

The efficacy of DBCO-PEG12-NHS ester stems from its distinct functional domains. The DBCO group facilitates highly specific and biocompatible "click chemistry" reactions with azide-tagged molecules.[4] The NHS ester reacts efficiently with primary amines, such as those on lysine residues in proteins, to form stable amide bonds. The intervening PEG12 spacer enhances the water solubility of the final conjugate, reduces steric hindrance, and minimizes aggregation.

Caption: Functional components of the DBCO-PEG12-NHS ester molecule.

Solubility Profile

The solubility of DBCO-PEG12-NHS ester is dictated by its molecular structure. While the PEG12 spacer imparts hydrophilicity, the overall compound is not readily soluble in aqueous solutions directly. For effective use, the reagent must first be dissolved in a polar, anhydrous, water-miscible organic solvent.

Key Solubility Characteristics:

-

Organic Solvents: The reagent exhibits high solubility in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). It is also soluble in dichloromethane (DCM).

-

Aqueous Solutions: Direct dissolution in aqueous buffers is not recommended. After reconstitution in an organic solvent, the stock solution can be diluted into an aqueous reaction buffer. A similar, shorter-chain compound (DBCO-PEG4-NHS ester) has been reported to be soluble in aqueous buffers up to 1.5-5.5 mM after initial dissolution in DMSO/DMF.

Quantitative Solubility Data

| Solvent | Concentration | Notes |

| DMSO | 100 mg/mL (99.79 mM) | Ultrasonic assistance may be needed. |

| DMSO | 80 mg/mL | Sonication is recommended for complete dissolution. |

| DMF | Soluble | Specific concentration data is not widely published, but it is a recommended solvent. |

| DCM | Soluble | A recommended solvent for this reagent. |

Stability, Storage, and Handling

The stability of DBCO-PEG12-NHS ester is primarily limited by the moisture sensitivity of the NHS ester group. Hydrolysis of the NHS ester is the main degradation pathway and competes directly with the desired amine conjugation reaction. Therefore, stringent adherence to proper storage and handling procedures is critical to preserve the reagent's reactivity.

Competitive Reaction Pathways

The central challenge in using this reagent is managing the competition between the desired aminolysis (amide bond formation) and the undesired hydrolysis (inactivation). The reaction with primary amines is favored at a neutral to slightly basic pH (7-9).

Caption: Competitive reaction pathways for DBCO-PEG12-NHS ester.

Recommended Storage Conditions

| Form | Temperature | Duration | Conditions |

| Solid (Lyophilized) | -20°C | Up to 3 years | Store desiccated and protected from light. |

| Stock Solution in Anhydrous Solvent | -80°C | 6-12 months | Protect from light, stored under nitrogen. |

| Stock Solution in Anhydrous Solvent | -20°C | 1 month | Protect from light, stored under nitrogen. |

Critical Handling Procedures

-

Prevent Condensation: Always allow the reagent vial to equilibrate to room temperature before opening to prevent moisture from condensing on the solid.

-

Use Anhydrous Solvents: Reconstitute the reagent using high-quality, anhydrous solvents like DMSO or DMF.

-

Prepare Fresh Solutions: NHS esters readily hydrolyze. Stock solutions should be prepared immediately before use. While they can be stored for short periods if properly frozen, it is best practice to discard any unused reconstituted reagent.

Experimental Protocols

Successful conjugation requires careful planning and execution. The following protocols provide a general framework for reagent preparation and protein labeling.

Protocol 1: Reconstitution of DBCO-PEG12-NHS Ester

Objective: To prepare a fresh, active stock solution for conjugation.

Materials:

-

DBCO-PEG12-NHS ester vial

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Micro-syringe or calibrated pipette

Methodology:

-

Remove the DBCO-PEG12-NHS ester vial from -20°C storage.

-

Allow the vial to sit on the benchtop for 15-20 minutes to equilibrate to room temperature. This step is critical to prevent moisture ingress upon opening.

-

Once at room temperature, briefly centrifuge the vial to ensure all lyophilized powder is at the bottom.

-

Carefully open the vial and, using a micro-syringe, add the required volume of anhydrous DMSO or DMF to create a stock solution of a desired concentration (e.g., 10 mM).

-

Vortex or sonicate the vial until the reagent is fully dissolved.

-

Proceed immediately to the labeling reaction. Do not store the stock solution in the refrigerator or on ice for extended periods before use.

Protocol 2: General Protein Labeling

Objective: To conjugate the DBCO-PEG12-NHS ester to a protein containing primary amines.

Materials:

-

Protein of interest (1-5 mg/mL)

-

Amine-free reaction buffer (e.g., PBS, pH 7.2-8.0)

-

Freshly prepared DBCO-PEG12-NHS ester stock solution

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis device for purification

Methodology:

-

Buffer Exchange: Ensure the protein sample is in an amine-free buffer such as PBS. Buffers containing Tris or glycine will compete with the protein for reaction with the NHS ester and must be avoided.

-

Calculate Molar Excess: Determine the molar ratio of the DBCO reagent to the protein. A 10- to 50-fold molar excess of the reagent is typically recommended. Lower protein concentrations require a higher molar excess.

-

Conjugation: Add the calculated volume of the freshly prepared DBCO-PEG12-NHS ester stock solution to the protein solution. The final concentration of the organic solvent (DMSO/DMF) should ideally be less than 10% of the total reaction volume.

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

-

Quenching: Stop the reaction by adding a quenching buffer (e.g., Tris) to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature. This step consumes any unreacted NHS ester.

-

Purification: Remove excess, non-reacted, and hydrolyzed DBCO reagent using a desalting column (e.g., Zeba™ Spin Desalting Column) or through dialysis against an appropriate buffer.

-

Confirmation: The resulting DBCO-labeled protein is now ready for subsequent copper-free click chemistry reactions with azide-modified molecules.

Caption: Experimental workflow for protein labeling with DBCO-PEG12-NHS ester.

References

A Tale of Two Clicks: A Technical Guide to DBCO vs. Copper-Catalyzed Click Chemistry

In the landscape of bioconjugation, drug development, and molecular biology, the ability to specifically and efficiently link molecules is paramount. "Click chemistry," a term coined by K. Barry Sharpless, describes a class of reactions that are rapid, selective, and high-yielding.[1] Among these, the azide-alkyne cycloaddition has become a cornerstone. This guide provides an in-depth technical comparison of the two leading modalities of this reaction: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), often utilizing dibenzocyclooctyne (DBCO).

This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the advantages and disadvantages of each method, quantitative performance data, and explicit experimental protocols to guide the selection and execution of the optimal click chemistry strategy for a given application.

Core Principles: A Fundamental Divide

At its heart, the choice between CuAAC and SPAAC is a trade-off between reaction speed and biocompatibility. CuAAC is known for its rapid kinetics, but the necessary copper catalyst can be cytotoxic, presenting challenges for applications in living systems.[2][3] In contrast, SPAAC eliminates the need for a toxic metal catalyst, making it exceptionally well-suited for biological environments, though historically with slower reaction rates.[2][4]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the [3+2] cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species. The catalyst dramatically accelerates the reaction and ensures the regioselective formation of the 1,4-disubstituted triazole isomer. The active Cu(I) is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), with the addition of a reducing agent like sodium ascorbate.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This bioorthogonal reaction leverages the high ring strain of a cyclooctyne, such as DBCO, to react with an azide without the need for a catalyst. The release of this ring strain upon forming the more stable triazole ring provides the thermodynamic driving force for the reaction. This catalyst-free nature makes SPAAC ideal for in vivo and live-cell applications where copper toxicity is a concern.

Quantitative Comparison: Performance Metrics

The selection of a click chemistry method often hinges on quantitative parameters. The following tables summarize key data for CuAAC and SPAAC reactions to facilitate a direct comparison.

| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with DBCO |

| Catalyst | Copper(I) source (e.g., CuSO₄/Sodium Ascorbate) | None (driven by ring strain) |

| Biocompatibility | Limited in vivo due to copper cytotoxicity, though ligands can mitigate this. | Excellent, making it ideal for in vivo and live-cell applications. |

| Second-Order Rate Constant (k₂) | Generally faster (1-100 M⁻¹s⁻¹) | Slower, typically around 0.1 M⁻¹s⁻¹ to 1 M⁻¹s⁻¹ depending on the specific DBCO derivative and reaction conditions. |

| Typical Reaction Time | 1 - 4 hours | 2 - 12 hours, can be longer depending on reactant concentrations. |

| Optimal Temperature | Room Temperature to 37°C | 4°C to 37°C |

| pH Range | 4 - 11 | 4 - 10 |

| Reagent Accessibility | Terminal alkynes and azides are readily available. | Strained cyclooctynes like DBCO can be more complex and expensive to synthesize. |

| Side Reactions | Potential for oxidative homocoupling of alkynes. | DBCO can be prone to side reactions with thiols, though generally highly selective for azides. |

Decision Workflow

The choice between CuAAC and SPAAC is application-dependent. The following diagram illustrates a logical workflow for selecting the appropriate method.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for protein labeling using both DBCO-NHS ester and CuAAC.

Protocol 1: Protein Labeling with DBCO-NHS Ester (SPAAC)

This protocol describes the labeling of a primary amine-containing protein, such as an antibody, with a DBCO-NHS ester, followed by conjugation to an azide-modified molecule.

Part 1: Activation of Antibody with DBCO-NHS Ester

Materials:

-

Antibody or protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4).

-

DBCO-NHS ester.

-

Anhydrous DMSO.

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

-

Desalting column or dialysis equipment.

Procedure:

-

Prepare Protein Sample: Ensure the protein is in an amine-free buffer at a concentration of 1-10 mg/mL.

-

Prepare DBCO-NHS Ester Stock Solution: Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO to a concentration of 10 mM.

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the DBCO-NHS ester stock solution to the protein solution.

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours with gentle stirring.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove the excess, unreacted DBCO-NHS ester using a desalting column or dialysis against the desired storage buffer.

Part 2: Copper-Free Click Chemistry Conjugation

Materials:

-

DBCO-activated antibody.

-

Azide-functionalized molecule.

Procedure:

-

Reaction Setup: Mix the DBCO-activated antibody with a 2-4 fold molar excess of the azide-modified molecule.

-

Incubation: Incubate the reaction mixture overnight (10-12 hours) at 4°C or for 3-4 hours at room temperature.

-

Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) to remove excess azide-modified molecule.

Protocol 2: Protein Labeling via CuAAC

This protocol outlines the labeling of an alkyne-modified protein with an azide-containing molecule using a copper(II) sulfate and THPTA ligand system.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., phosphate buffer, pH 7).

-

Azide-containing molecule.

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water).

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water).

-

Sodium ascorbate stock solution (e.g., 300 mM in water, freshly prepared).

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine the alkyne-modified protein and the azide-containing molecule (typically a 4-50 fold excess of the azide).

-

Add Ligand: Add the THPTA solution to the reaction mixture.

-

Add Copper: Add the CuSO₄ solution.

-

Initiate Reaction: Add the freshly prepared sodium ascorbate solution to initiate the click reaction.

-

Incubation: Protect the reaction from light and incubate for 30-60 minutes at room temperature.

-

Purification: Purify the labeled protein to remove the copper catalyst, excess reagents, and byproducts. This can be achieved by size-exclusion chromatography or dialysis against a buffer containing a chelating agent like EDTA.

Signaling Pathways and Experimental Workflows

Click chemistry is widely used in various experimental workflows, from proteomics to cell imaging. The following diagram illustrates a general workflow for cell surface labeling.

Conclusion

Both DBCO-based SPAAC and copper-catalyzed click chemistry are powerful tools in the arsenal of researchers in drug development and life sciences. CuAAC offers the advantage of speed and is an excellent choice for in vitro applications where cytotoxicity is not a concern. Conversely, the biocompatibility of SPAAC makes it the superior, and often necessary, choice for experiments involving live cells or in vivo studies. The development of new cyclooctynes with enhanced reaction kinetics is continually narrowing the performance gap with CuAAC. By carefully considering the experimental requirements and the information presented in this guide, researchers can leverage the unique advantages of each of these remarkable click chemistry reactions to advance their scientific discoveries.

References

The Strategic Application of DBCO-PEG12-NHS Ester in PROTAC Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the role and applications of the heterobifunctional linker, DBCO-PEG12-NHS ester, in the development of Proteolysis Targeting Chimeras (PROTACs). We will delve into the core principles of PROTAC technology, the specific functionalities of this linker, detailed experimental protocols for its use, and quantitative data to inform rational PROTAC design.

Introduction to PROTAC Technology and the Critical Role of Linkers

Proteolysis Targeting Chimeras (PROTACs) are revolutionary bifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system (UPS) to selectively degrade target proteins of interest (POIs).[1] A PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase is the crucial first step, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.

The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability and geometry of the ternary complex.[1] Polyethylene glycol (PEG) linkers are widely employed in PROTAC design to enhance hydrophilicity and improve pharmacokinetic properties.[2]

DBCO-PEG12-NHS Ester: A Versatile Tool for PROTAC Synthesis

The DBCO-PEG12-NHS ester is a heterobifunctional linker that offers distinct advantages for PROTAC assembly. It comprises three key functional units:

-

Dibenzocyclooctyne (DBCO): This strained alkyne enables copper-free "click chemistry," specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction is highly efficient and can be performed under mild, biocompatible conditions, making it ideal for conjugating the linker to an azide-functionalized ligand.[3]

-

Polyethylene Glycol (PEG)12 Spacer: The 12-unit PEG chain imparts significant hydrophilicity to the PROTAC molecule, which can improve aqueous solubility—a common challenge for these large molecules. The length and flexibility of the PEG spacer are also critical for achieving the optimal orientation and distance between the POI and the E3 ligase to facilitate efficient ubiquitination.

-

N-Hydroxysuccinimide (NHS) Ester: This functional group reacts efficiently with primary amines (e.g., on a lysine residue or an engineered amine handle) on a binding ligand to form a stable amide bond.

This combination of functionalities allows for a modular and efficient two-step synthesis of PROTACs.

Quantitative Data on PROTAC Performance

Table 1: Representative Degradation Data for BRD4 PROTACs with PEG Linkers

| PROTAC Name | E3 Ligase Ligand | Target Ligand | Linker Type | DC50 | Dmax | Cell Line |

| ARV-825 | Pomalidomide (CRBN) | OTX015 (BET inhibitor) | PEG-based | <1 nM | >90% | Burkitt's Lymphoma (BL) cells |

| dBET1 | Thalidomide (CRBN) | JQ1 | PEG-based | ~3 nM | >95% | 22Rv1 (prostate cancer) |

| MZ1 | VHL-1 (VHL) | JQ1 | PEG-based | ~25 nM | >90% | HeLa (cervical cancer) |

This table presents illustrative data from various sources and is not specific to the DBCO-PEG12-NHS ester linker.

Table 2: Representative Degradation Data for BTK PROTACs with PEG Linkers

| PROTAC Name | E3 Ligase Ligand | Target Ligand | Linker Type | DC50 | Dmax | Cell Line |

| MT-802 | Pomalidomide (CRBN) | Ibrutinib analog | PEG-based | ~8 nM | >95% | MOLM-14 (AML) |

| P13I | Pomalidomide (CRBN) | Ibrutinib | PEG-based | ~0.2 µM | ~80% | TMD8 (lymphoma) |

| L18I | Pomalidomide (CRBN) | Ibrutinib | PEG-based | ~0.03 µM | ~90% | TMD8 (lymphoma) |

This table presents illustrative data from various sources and is not specific to the DBCO-PEG12-NHS ester linker.

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of PROTACs utilizing the DBCO-PEG12-NHS ester linker.

PROTAC Synthesis: A Two-Step Approach

This protocol describes the synthesis of a PROTAC where one ligand contains a primary amine and the other possesses an azide group.

Step 1: Amide Coupling of the Amine-Containing Ligand to DBCO-PEG12-NHS Ester

-

Reagent Preparation:

-

Dissolve the amine-containing ligand (1 equivalent) in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Dissolve DBCO-PEG12-NHS ester (1.1 equivalents) in anhydrous DMF or DMSO.

-

-

Reaction:

-

To the solution of the amine-containing ligand, add the DBCO-PEG12-NHS ester solution.

-

If the amine is part of a hydrochloride salt, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2-3 equivalents) to neutralize the salt and facilitate the reaction.

-

Stir the reaction mixture at room temperature for 2-12 hours under a nitrogen atmosphere.

-

-

Monitoring and Purification:

-

Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture can be purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the DBCO-PEG12-ligand conjugate.

-

Step 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

-

Reagent Preparation:

-

Dissolve the DBCO-PEG12-ligand conjugate (1 equivalent) from Step 1 in a suitable solvent such as DMSO.

-

Dissolve the azide-functionalized ligand (1.1-1.5 equivalents) in the same solvent.

-

-

Reaction:

-

Combine the two solutions and stir at room temperature for 4-24 hours. The reaction is typically performed in the dark to prevent any light-induced degradation of the DBCO group.

-

-

Monitoring and Purification:

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the final PROTAC by preparative RP-HPLC. Lyophilize the pure fractions to obtain the final PROTAC as a solid.

-

Western Blot for PROTAC-Mediated Protein Degradation

This is a standard method to quantify the reduction in the level of the target protein.

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Collect the lysate and centrifuge to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane and incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin).

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize the target protein level to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.

-

HiBiT Assay for Protein Degradation

The HiBiT system is a sensitive, bioluminescence-based method for quantifying protein levels in real-time or in an endpoint format.

-

Cell Line Generation:

-

Use CRISPR/Cas9 to knock-in the 11-amino-acid HiBiT tag to the endogenous locus of the target protein in a cell line stably expressing the LgBiT subunit.

-

-

Assay Setup:

-

Plate the HiBiT-tagged cells in a white, 96- or 384-well plate.

-

For live-cell kinetic analysis, add a Nano-Glo® Live Cell Substrate.

-

-

PROTAC Treatment:

-

Add a serial dilution of the PROTAC to the wells.

-

-

Data Acquisition:

-

For endpoint assays, lyse the cells after the desired treatment time and add a lytic detection reagent.

-

For kinetic assays, measure luminescence at regular intervals.

-

-

Data Analysis:

-

Normalize the luminescence signal to a vehicle control to determine the percentage of protein remaining. Calculate DC50 and Dmax values.

-

NanoBRET™ Ternary Complex Formation Assay

This assay measures the PROTAC-induced proximity between the target protein and the E3 ligase in live cells.

-

Cell Line and Plasmids:

-

Use a suitable human cell line (e.g., HEK293T).

-

Co-transfect cells with expression vectors for the target protein fused to NanoLuc® luciferase (the donor) and an E3 ligase component fused to HaloTag® (the acceptor).

-

-

Assay Setup:

-

Seed the transfected cells into a white assay plate.

-

Add the HaloTag® NanoBRET® ligand (the acceptor fluorophore).

-

-

PROTAC Treatment:

-

Add a serial dilution of the PROTAC to the wells.

-

-

Luminescence Measurement:

-

Add the NanoBRET® Nano-Glo® Substrate.

-

Measure both the donor and acceptor emission signals.

-

-

Data Analysis:

-

Calculate the NanoBRET™ ratio (acceptor signal / donor signal). An increase in the BRET ratio indicates ternary complex formation.

-

In Vivo Evaluation of PROTACs

This protocol provides a general framework for assessing the in vivo efficacy of a PROTAC in a mouse xenograft model.

-

Formulation:

-

Formulate the PROTAC in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection, or subcutaneous injection). A common formulation consists of DMSO, PEG300, Tween 80, and saline.

-

-

Animal Model:

-

Implant human cancer cells expressing the target protein subcutaneously into immunocompromised mice.

-

-

Dosing and Monitoring:

-

Once tumors are established, randomize mice into treatment and vehicle control groups.

-

Administer the PROTAC at a predetermined dose and schedule.

-

Measure tumor volume and body weight regularly.

-

-

Pharmacodynamic Analysis:

-

At the end of the study, or at various time points, collect tumors and other tissues to assess target protein levels by Western blot or other methods.

-

Signaling Pathways and PROTAC Mechanism of Action

The following diagrams illustrate the general mechanism of PROTAC action and the signaling pathways of two common PROTAC targets, BRD4 and BTK.

References

An In-depth Technical Guide to DBCO-PEG12-NHS Ester for Antibody-Drug Conjugate Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of DBCO-PEG12-NHS ester in the synthesis of antibody-drug conjugates (ADCs). It covers the fundamental chemistry, experimental protocols, and key data related to the application of this versatile linker in the development of targeted cancer therapeutics.

Introduction to DBCO-PEG12-NHS Ester in ADC Development

Antibody-drug conjugates are a powerful class of biopharmaceuticals that combine the specificity of a monoclonal antibody with the high potency of a cytotoxic agent. The linker connecting these two components is a critical determinant of the ADC's efficacy, stability, and pharmacokinetic profile. DBCO-PEG12-NHS ester is a heterobifunctional linker that has gained prominence in ADC research and development due to its favorable properties.

The linker consists of three key components:

-

Dibenzocyclooctyne (DBCO): A strained alkyne that enables copper-free "click chemistry," specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with azide-modified molecules.[1][2] This bioorthogonal reaction is highly efficient and proceeds under mild, physiological conditions, making it ideal for bioconjugation.[2]

-

Polyethylene Glycol (PEG)12 Spacer: A 12-unit polyethylene glycol chain that imparts hydrophilicity to the linker. This is crucial for improving the solubility and stability of the final ADC, particularly when conjugating hydrophobic drug payloads.[3][4] The PEG spacer can also reduce aggregation and minimize steric hindrance.

-

N-hydroxysuccinimide (NHS) Ester: A reactive group that readily forms stable amide bonds with primary amines, such as the lysine residues present on the surface of antibodies.

The use of DBCO-PEG12-NHS ester allows for a two-step conjugation strategy. First, the antibody is modified with the linker via the NHS ester. Second, an azide-functionalized cytotoxic payload is attached to the DBCO-modified antibody through the SPAAC reaction. This approach offers excellent control over the conjugation process and results in a stable and effective ADC.

Physicochemical Properties and Reaction Mechanism

The DBCO-PEG12-NHS ester linker is designed for optimal performance in bioconjugation reactions. Its key properties are summarized below.

| Property | Description |

| Molecular Formula | C₅₀H₇₁N₃O₁₈ |

| Molecular Weight | 1002.12 g/mol |

| Solubility | Soluble in organic solvents such as DMSO and DMF. |

| Reactivity | The NHS ester reacts with primary amines at pH 7.2-8.5 to form a stable amide bond. The DBCO group reacts with azides via copper-free click chemistry (SPAAC) to form a stable triazole linkage. |

| Stability | The DBCO group is thermally stable. The NHS ester is susceptible to hydrolysis, especially at higher pH, and should be used promptly after dissolution. Stock solutions in anhydrous DMSO can be stored at -20°C for 2-3 months. The resulting amide and triazole bonds are highly stable under physiological conditions. |

| PEG12 Spacer Length | The 12-unit PEG spacer provides a flexible and hydrophilic arm that enhances the solubility of the ADC and can improve its pharmacokinetic properties. |

Reaction Mechanism

The synthesis of an ADC using DBCO-PEG12-NHS ester involves two primary chemical reactions:

-

Amine Acylation: The NHS ester of the linker reacts with the ε-amino group of lysine residues on the antibody surface. This reaction proceeds via nucleophilic acyl substitution, forming a stable amide bond and releasing N-hydroxysuccinimide as a byproduct. This step results in a DBCO-functionalized antibody.

-

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The DBCO group on the modified antibody then reacts with an azide-functionalized cytotoxic payload. The inherent ring strain of the DBCO molecule allows this [3+2] cycloaddition to occur efficiently without the need for a cytotoxic copper catalyst. The reaction forms a stable triazole ring, covalently linking the drug to the antibody.

Quantitative Data on ADC Synthesis and Performance

The inclusion of a PEG spacer, such as PEG12, significantly impacts the properties of an ADC. The following tables summarize key quantitative data, synthesized from multiple sources, to illustrate these effects. It is important to note that direct comparisons can be influenced by the specific antibody, payload, and experimental conditions used in each study.

Table 1: Impact of PEG Spacer on Drug-to-Antibody Ratio (DAR) and Pharmacokinetics (PK)

| ADC Construct | PEG Spacer Length | Average DAR | Clearance Rate (mL/day/kg) | Half-life (days) | Reference(s) |

| Trastuzumab-DM1 (amide linkage) | None | 3.81 | Slower (qualitative) | Not specified | |

| Trastuzumab-DM1 (amide linkage) | Linear PEG24 | 3.67 | Slower (qualitative) | Not specified | |

| Trastuzumab-DM1 (amide linkage) | Pendant 2xPEG12 | Not specified | Slower than linear PEG24 | Not specified | |

| αCD30-MMAE | PEG2 to PEG24 | 8 | Decreases with PEG length | Increases with PEG length | |

| RS7-MMAE | mPEG24 | 4 or 8 | Slower than no PEG | Prolonged |

Data is often presented for a range of PEG lengths, with PEG12 being within the effective range for improving PK properties.

Table 2: In Vitro Cytotoxicity of PEGylated ADCs

| ADC Construct | Cell Line(s) | IC₅₀ (ng/mL or nM) | Reference(s) |

| Trastuzumab-MMAE (pClick) | SK-BR-3 (HER2-positive) | 0.11 ± 0.11 nM | |

| Trastuzumab-MMAE (pClick) | BT-474 (HER2-positive) | 0.75 ± 0.54 nM | |

| Thailanstatin ADCs (varying DARs) | N87, BT474, HCC1954 (high HER2) | 13-50 ng/mL (largely DAR-independent) | |

| Thailanstatin ADCs (DAR > 3.5) | MDA-MB-361-DYT2 (moderate HER2) | 25-80 ng/mL | |

| Affibody-MMAE (no PEG) | HER2-positive cells | Baseline | |

| Affibody-MMAE (4 kDa PEG) | HER2-positive cells | 4.5-fold reduction vs. no PEG | |

| Affibody-MMAE (10 kDa PEG) | HER2-positive cells | 22-fold reduction vs. no PEG |

Note: While PEGylation can sometimes slightly decrease in vitro potency due to steric hindrance, this is often compensated by improved in vivo efficacy due to enhanced pharmacokinetics.

Detailed Experimental Protocols

The following section provides a detailed, representative protocol for the synthesis, purification, and characterization of an ADC using DBCO-PEG12-NHS ester. This protocol is based on established methodologies for the modification of Trastuzumab.

Protocol 1: Antibody Modification with DBCO-PEG12-NHS Ester

Materials:

-

Trastuzumab (or other monoclonal antibody)

-

DBCO-PEG12-NHS ester

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4 (amine-free)

-

Quenching solution: 1 M Tris-HCl, pH 8.0

-

Spin desalting columns (e.g., Zeba Spin Desalting Columns, 7K MWCO)

-

Amicon Ultra centrifugal filter units (10 kDa MWCO)

Procedure:

-

Antibody Preparation:

-

If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizing proteins (e.g., BSA), purify the antibody using an appropriate method such as dialysis against PBS pH 7.4 or using Melon™ Gel.

-

Concentrate the antibody to a final concentration of 1-10 mg/mL in PBS pH 7.4 using an Amicon Ultra centrifugal filter unit.

-

Determine the precise antibody concentration using a NanoDrop spectrophotometer at 280 nm.

-

-

DBCO-PEG12-NHS Ester Preparation:

-

Immediately before use, prepare a 10 mM stock solution of DBCO-PEG12-NHS ester in anhydrous DMSO.

-

-

Conjugation Reaction:

-

Add a 10-20 fold molar excess of the 10 mM DBCO-PEG12-NHS ester solution to the antibody solution. The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v) to maintain antibody integrity.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching Reaction:

-

Add the quenching solution (1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to quench any unreacted DBCO-PEG12-NHS ester.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of DBCO-functionalized Antibody:

-

Remove excess, unreacted DBCO-PEG12-NHS ester and quenching reagent using a spin desalting column equilibrated with PBS pH 7.4.

-

The purified DBCO-functionalized antibody can be used immediately in the next step or stored at -20°C for up to one month.

-

Protocol 2: Conjugation of Azide-Modified Payload via SPAAC

Materials:

-

Purified DBCO-functionalized antibody

-

Azide-modified cytotoxic payload

-

Reaction buffer (e.g., PBS pH 7.4)

Procedure:

-

Reaction Setup:

-

Dissolve the azide-modified payload in the reaction buffer.

-

Add the azide-modified payload to the DBCO-functionalized antibody solution at a 1.5 to 5-fold molar excess.

-

-

Incubation:

-

Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Purification of the ADC:

-

Purify the resulting ADC from unreacted payload and other impurities using size-exclusion chromatography (SEC) or dialysis.

-

Protocol 3: Characterization of the Final ADC

1. Drug-to-Antibody Ratio (DAR) Determination:

-

Hydrophobic Interaction Chromatography (HIC): HIC is a powerful method to separate ADC species with different numbers of conjugated drugs, allowing for the determination of the average DAR and the distribution of drug-loaded species.

-

UV-Vis Spectroscopy: The average DAR can be estimated by measuring the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload.

2. Purity and Aggregation Analysis:

-

Size-Exclusion Chromatography (SEC): SEC is used to quantify the percentage of monomeric ADC and to detect the presence of high molecular weight aggregates or fragments.

3. In Vitro Cytotoxicity Assay:

-

Cell Viability Assay: The potency of the ADC is assessed by treating cancer cell lines with varying concentrations of the ADC and measuring cell viability using assays such as MTT or CellTiter-Glo. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is then determined.

Visualization of Workflows and Mechanisms

The following diagrams, generated using the DOT language for Graphviz, illustrate the key processes involved in ADC synthesis and its mechanism of action.

ADC Synthesis Workflow

Caption: Workflow for the two-step synthesis of an ADC using DBCO-PEG12-NHS ester.

General Mechanism of Action for a HER2-Targeting ADC

Caption: General mechanism of action for a HER2-targeting antibody-drug conjugate.

Conclusion

DBCO-PEG12-NHS ester is a highly effective and versatile linker for the synthesis of antibody-drug conjugates. Its design incorporates the key features required for successful ADC development: a bioorthogonal click chemistry handle for efficient payload conjugation, a hydrophilic PEG spacer to improve physicochemical and pharmacokinetic properties, and a reactive NHS ester for stable attachment to the antibody. The detailed protocols and compiled data in this guide provide a solid foundation for researchers and drug developers to leverage this technology in the creation of next-generation targeted cancer therapies. The ability to produce more homogeneous and stable ADCs with favorable in vivo behavior underscores the importance of advanced linker technologies like DBCO-PEG12-NHS ester in the future of oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Why Human epidermal growth factor receptor 2 (HER2) is an attractive target for ADC | AxisPharm [axispharm.com]

- 4. Key considerations based on pharmacokinetic/pharmacodynamic in the design of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Bioorthogonal Chemistry: A Technical Guide to DBCO Linkers

For Immediate Release – In the intricate world of biological research and targeted therapeutic development, the ability to precisely modify and visualize biomolecules within their native environments is a paramount objective. Dibenzocyclooctyne (DBCO) linkers have emerged as a foundational tool in the field of bioorthogonal chemistry, enabling researchers to achieve this with exceptional specificity and biocompatibility. This technical guide provides an in-depth overview of the principles of bioorthogonal chemistry, the unique advantages of DBCO linkers, and detailed protocols for their application.

The Principle of Bioorthogonal Chemistry

Bioorthogonal chemistry refers to a class of chemical reactions that can occur inside of living systems without interfering with or being interfered by native biochemical processes.[1][2] These reactions involve pairs of functional groups that are mutually reactive but inert to the vast array of functionalities present in a biological milieu, such as amines, thiols, and carboxylic acids.[3][4] This allows for the specific chemical modification of biomolecules in complex environments like living cells and organisms.[]

A key breakthrough in this field was the development of "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and simple to perform. One of the most prominent click reactions is the azide-alkyne cycloaddition. While the initial copper-catalyzed version (CuAAC) is highly efficient, the cytotoxicity of the copper catalyst limits its application in living systems. This limitation spurred the development of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a copper-free alternative that lies at the heart of DBCO's utility.

DBCO Linkers and Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Dibenzocyclooctyne (DBCO) is a cyclic alkyne characterized by a significant ring strain. This inherent molecular tension is the driving force behind its rapid reaction with azide-functionalized molecules. The SPAAC reaction between DBCO and an azide proceeds via a [3+2] cycloaddition mechanism to form a stable triazole linkage.

The primary advantage of the DBCO-azide reaction is its bioorthogonality; it proceeds with high specificity and efficiency under physiological conditions (neutral pH, moderate temperature, and in aqueous environments) without the need for a toxic copper catalyst. This makes DBCO linkers exceptionally well-suited for in vivo applications, including live-cell imaging and the development of targeted therapeutics.

dot

Caption: Principle of DBCO-mediated bioorthogonal chemistry.

Core Advantages of DBCO-Mediated Bioconjugation

The utility of DBCO linkers stems from a unique combination of reactivity, stability, and biocompatibility.

-

High Specificity and Bioorthogonality: The DBCO group reacts selectively with azides, minimizing off-target reactions and background interference in complex biological mixtures.

-

Rapid Reaction Kinetics: The strain-promoted nature of the reaction allows for fast and efficient conjugation, even at low concentrations of reactants. Reactions can often proceed to completion in under five minutes.

-

Exceptional Biocompatibility: The absence of a cytotoxic copper catalyst makes SPAAC with DBCO linkers ideal for labeling live cells and for in vivo studies.

-

High Stability: Both the DBCO and azide functional groups exhibit long-term stability on biomolecules prior to conjugation. The resulting triazole linkage is also highly stable.

Quantitative Data for Experimental Design

The efficiency and rate of the SPAAC reaction are critical parameters for experimental design. The following table summarizes key quantitative data for DBCO and other cyclooctynes.

| Cyclooctyne | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Reference(s) |

| DBCO | ~0.1 - 1.0 | |

| BCN | 0.14 | |

| DIBO | 0.17 | |

| DIFO | 0.076 | |

| ODIBO | 45 |

Note: Reaction rates can be influenced by solvent, temperature, and the specific structure of the azide and cyclooctyne.

Key Applications and Experimental Protocols

DBCO linkers are instrumental in a wide array of applications, from fundamental research to the development of novel therapeutics.

Antibody-Drug Conjugates (ADCs)

DBCO linkers are used to attach potent cytotoxic drugs to monoclonal antibodies, creating ADCs that can selectively target and kill cancer cells.

dot

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

Experimental Protocol: Antibody Conjugation with DBCO-NHS Ester

-

Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-8.0).

-

DBCO-NHS Ester Solution: Dissolve a DBCO-NHS ester derivative in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.

-

Activation: Add a 5-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution.

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

-

Quenching and Purification: Quench the reaction by adding Tris-HCl to a final concentration of 50-100 mM and incubate for 5-15 minutes. Remove excess, unreacted DBCO reagent via size-exclusion chromatography (e.g., a desalting column) or dialysis.

-

SPAAC Reaction: Mix the purified DBCO-activated antibody with a 1.5-4 fold molar excess of the azide-modified molecule (e.g., drug payload, fluorophore).

-

Final Incubation: Incubate the SPAAC reaction for 2-24 hours at 4°C to 37°C. The reaction progress can be monitored by SDS-PAGE, where the conjugated antibody will show a higher molecular weight band.

Live-Cell Imaging and Biomolecule Tracking

By conjugating DBCO to fluorescent dyes, researchers can track the localization and dynamics of azide-labeled biomolecules (proteins, glycans, lipids) in real-time within living cells.

Experimental Protocol: Live-Cell Labeling

-

Metabolic Labeling: Culture cells in a medium supplemented with an azide-modified metabolic precursor (e.g., an azido sugar like Ac4ManNAz) for 24-72 hours to allow for incorporation into cellular biomolecules.

-

Cell Preparation: Wash the cells with fresh, serum-free media or PBS to remove any unincorporated precursor.

-

Labeling Reaction: Add a DBCO-conjugated fluorescent dye to the cell culture medium at a final concentration of 1-10 µM.

-

Incubation: Incubate the cells for 30-60 minutes at 37°C.

-

Washing: Wash the cells multiple times with fresh media or PBS to remove the excess fluorescent probe.

-

Imaging: Visualize the labeled cells using fluorescence microscopy.

Nanoparticle Functionalization for Targeted Drug Delivery

DBCO linkers can be used to functionalize the surface of nanoparticles (e.g., liposomes, gold nanoparticles) for targeted drug delivery. These DBCO-nanoparticles can then "click" onto azide-modified cells or tissues in vivo.

Conclusion

DBCO linkers, through the robust and biocompatible Strain-Promoted Alkyne-Azide Cycloaddition reaction, have become an indispensable tool in chemical biology, drug development, and materials science. Their ability to forge stable covalent bonds with high specificity in complex biological systems continues to drive innovation, enabling the creation of sophisticated bioconjugates, advanced imaging agents, and targeted therapeutics. As research progresses, the applications of DBCO-mediated bioorthogonal chemistry are set to expand, further unraveling the complexities of biological systems and paving the way for next-generation diagnostics and medicines.

References

safety and handling precautions for DBCO reagents

An In-Depth Technical Guide to the Safety and Handling of DBCO Reagents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and application of Dibenzocyclooctyne (DBCO) reagents, essential components in copper-free click chemistry. Adherence to these guidelines is crucial for ensuring laboratory safety and the integrity of experimental outcomes.

Introduction to DBCO Reagents

Dibenzocyclooctyne (DBCO) reagents are a class of cycloalkynes integral to strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry".[] This bioorthogonal reaction allows for the covalent ligation of two molecules without the need for a cytotoxic copper catalyst, making it ideal for applications in complex biological systems, including live cells and in vivo studies.[2][3] DBCO reagents are widely used in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs).[4][5]

Safety and Handling Precautions

While specific toxicological properties of many DBCO reagents have not been thoroughly investigated, they are chemical compounds that require careful handling in a laboratory setting. The following precautions are based on available safety data sheets (SDS) and general laboratory safety practices.

General Safety and Hazard Information

DBCO reagents, particularly their activated forms like DBCO-NHS esters, are classified under the Globally Harmonized System (GHS) with the following primary hazards:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.

-

Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.

-

Specific target organ toxicity — single exposure (Category 3): May cause respiratory irritation.

Always consult the specific Safety Data Sheet (SDS) for the particular DBCO reagent you are using.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling DBCO reagents to prevent exposure.

| Operation | Recommended PPE |

| Weighing and Aliquoting Powder | Nitrile gloves (double-gloving recommended), lab coat, safety glasses with side shields or chemical splash goggles. Work in a chemical fume hood or a well-ventilated area. |

| Dissolving in Solvent | Nitrile gloves, lab coat, chemical splash goggles. This should be performed in a chemical fume hood. |

| Performing Reactions | Nitrile gloves, lab coat, chemical splash goggles. |

| Handling Waste | Nitrile gloves, lab coat, chemical splash goggles. |

First-Aid Measures

In case of exposure, follow these first-aid guidelines:

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician if irritation persists. |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |

Storage and Stability

Proper storage is critical to maintain the reactivity and integrity of DBCO reagents.

-

Long-term Storage: Store as a solid at -20°C, protected from light and moisture.

-

Stock Solutions: Prepare stock solutions in anhydrous, water-miscible organic solvents like DMSO or DMF. Store aliquots at -80°C for up to one month or as recommended by the manufacturer. Avoid repeated freeze-thaw cycles.

-

Moisture Sensitivity: Many DBCO derivatives, especially NHS esters, are moisture-sensitive. Allow the vial to warm to room temperature before opening to prevent condensation.

Spill and Disposal Procedures

-

Spills: In case of a spill, wear appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, dry sand), and place it in a sealed container for disposal.

-

Disposal: Dispose of all waste containing DBCO reagents as hazardous chemical waste in accordance with local, state, and federal regulations.

Quantitative Data Summary

The following tables summarize key quantitative data for common DBCO reagents to aid in experimental design.

Solubility of DBCO Reagents

| Reagent | Solvent | Solubility |

| DBCO-NHS Ester | DMSO, DMF, DCM | Soluble |

| DBCO-PEG4-NHS Ester | Aqueous Buffers | Up to 5.5 mM |

| DBCO-PEG4-Maleimide | Aqueous Buffers | Up to 6.6 mM |

Stability of DBCO Reagents

| Condition | Effect on DBCO Moiety |

| pH | Sensitive to acidic conditions (pH < 5). Generally stable at neutral to slightly basic pH (7-8.5). |

| Temperature | Stable for short periods at room temperature. Long-term storage at -20°C is recommended. |

| Aqueous Solution | Can degrade over time. It is recommended to prepare aqueous working solutions fresh for each experiment. A DBCO-modified antibody showed a 3-5% loss of reactivity over 4 weeks at 4°C. |

| Cellular Environment | Moderate stability has been observed in immune phagocytes, with 36% degradation reported after 24 hours. |

Reaction Kinetics of SPAAC with DBCO

| Reactants | Rate Constant (k₂) | Conditions |

| DBCO and Benzyl Azide | 0.24 M⁻¹s⁻¹ | - |

| DBCO and Phenyl Azide | 0.033 M⁻¹s⁻¹ | CH₃CN:H₂O (3:1) |

| Peptide with Azidolysine and DBCO | 0.34 M⁻¹s⁻¹ | HBS buffer, pH 7.4, 25°C |

Experimental Protocols

The following is a general protocol for the labeling of a protein with a DBCO-NHS ester, followed by a SPAAC reaction. This protocol should be optimized for specific applications.

Protein Labeling with DBCO-NHS Ester

Materials:

-

Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

-

DBCO-NHS ester

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis equipment

Procedure:

-

Prepare Protein Sample: Ensure the protein is in an amine-free buffer. Buffers containing primary amines like Tris or glycine must be avoided as they will compete with the NHS ester.

-

Prepare DBCO-NHS Ester Stock Solution: Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.

-

Labeling Reaction:

-

Safety Checkpoint: Perform all additions of the DBCO-NHS ester stock solution in a chemical fume hood while wearing appropriate PPE.

-

Add a 10- to 20-fold molar excess of the DBCO-NHS ester stock solution to the protein solution. The optimal molar excess depends on the protein and desired degree of labeling.

-

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours with gentle stirring.

-

Quenching:

-

Safety Checkpoint: Handle the quenching buffer with care.

-

Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

-

-

Purification: Remove the excess, unreacted DBCO-NHS ester and byproducts using a desalting column or dialysis.

SPAAC Reaction with DBCO-Labeled Protein

Materials:

-

DBCO-labeled protein

-

Azide-containing molecule

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reaction Setup:

-

Safety Checkpoint: Ensure all reagents are handled with appropriate PPE.

-